molecular formula C19H20FNO3 B11498653 Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B11498653
M. Wt: 329.4 g/mol
InChI Key: JTTDYRSXAFACQO-UHFFFAOYSA-N
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Description

ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is an ester compound known for its unique chemical structure and properties. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors. This particular ester features a combination of fluorophenyl and methylphenyl groups, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H20FNO3/c1-3-24-18(22)12-17(14-10-8-13(2)9-11-14)21-19(23)15-6-4-5-7-16(15)20/h4-11,17H,3,12H2,1-2H3,(H,21,23)

InChI Key

JTTDYRSXAFACQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2F

solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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